4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-24-12-13(10-22-24)19-16(20-8-9-21-19)11-23-30(28,29)15-4-2-14(3-5-15)25-17(26)6-7-18(25)27/h2-5,8-10,12,23H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKXRCKRMCZRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide , often referred to by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₈N₄O₄S
- Molecular Weight : 382.41 g/mol
- CAS Number : 1895916-24-1
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of kinase inhibition and anti-inflammatory effects.
Kinase Inhibition
Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on several kinases, which are crucial in regulating cell proliferation and survival. The presence of the dioxopyrrolidine moiety is believed to enhance binding affinity to ATP-binding sites of kinases, thereby inhibiting their activity. For instance, a related compound was shown to inhibit the epidermal growth factor receptor (EGFR) with an IC50 in the low nanomolar range, suggesting a similar potential for our compound .
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:
Case Studies
- Anticonvulsant Activity : A study evaluated a series of dioxopyrrolidine derivatives for their anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The compound demonstrated significant anticonvulsant activity with an ED50 value indicating effectiveness comparable to established anticonvulsants .
- Kinase Inhibition Profile : Another study focused on the synthesis and evaluation of similar compounds as kinase inhibitors, revealing their potential in targeting specific cancer pathways. The findings suggested that modifications to the dioxopyrrolidine structure could enhance selectivity and potency against various kinases involved in tumor progression .
- Anti-inflammatory Effects : Research on compounds with similar sulfonamide groups indicated their effectiveness in reducing inflammation in animal models. This supports the hypothesis that our compound may also exhibit similar therapeutic benefits .
Comparison with Similar Compounds
Target Compound
- Core : Benzenesulfonamide.
- Substituents :
- 2,5-Dioxopyrrolidin-1-yl (electron-deficient, polar).
- (3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl (aromatic, planar).
Analog 1: 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide ()
- Core : Benzenesulfonamide.
- Substituents :
- 2-Methylthiazole (electron-rich, sulfur-containing).
- 1,3,5-Trimethylpyrazole (sterically bulky, lipophilic).
- Application: Trypanocidal agent via N-myristoyltransferase inhibition .
Analog 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core : Benzenesulfonamide.
- Substituents: Pyrazolo-pyrimidine (kinase-binding motif). Fluorinated chromenone (enhanced metabolic stability).
- Application : Kinase inhibition (implied by structural motifs) .
Physicochemical Properties
Key Differentiators
Electrophilic Reactivity: The target compound’s dioxopyrrolidinyl group distinguishes it from Analog 1 (thiazole) and Analog 2 (chromenone), enabling covalent target engagement.
Aromatic Stacking Potential: The pyrazine-pyrazole system offers unique π-π interactions compared to Analog 1’s methylthiazole and Analog 2’s fluorophenyl groups.
Metabolic Stability: The methylpyrazole in the target compound may reduce oxidative metabolism compared to Analog 2’s fluorophenyl-chromenone system .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and what challenges arise during its purification?
Methodology :
- Step 1 : Start with the sulfonylation of 4-amino-benzenesulfonamide derivatives using 2,5-dioxopyrrolidin-1-yl chloride under anhydrous conditions (DMF, Et₃N, 0–5°C).
- Step 2 : Introduce the pyrazine-methyl moiety via nucleophilic substitution. React 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbaldehyde with NaBH₄ in methanol to generate the alcohol intermediate, then convert to the corresponding bromide using PBr₃.
- Step 3 : Couple the bromide with the sulfonamide intermediate in the presence of K₂CO₃ in DMF at 80°C for 12–16 hours.
- Purification Challenges :
- Recrystallization : Use DMF/EtOH (1:1) to remove unreacted aldehyde or bromide .
- Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate regioisomers.
Q. Q2. How can researchers confirm the structural integrity of this compound using crystallographic methods?
Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL (v.2018+) for refinement .
- Key Parameters : Monitor the R-factor (<0.05) and residual electron density (<1 eÅ⁻³).
- Challenges : Pyrazine and pyrazole rings may exhibit disorder; apply restraints to bond lengths and angles.
- Validation Tools : Cross-check with CCDC databases to ensure no prior misassignment of similar sulfonamide-pyrazine derivatives.
Advanced Research Questions
Q. Q3. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of the 1-methylpyrazole substituent on biological activity?
Experimental Design :
- Variants : Synthesize analogs with substitutions at the pyrazole ring (e.g., 1-ethyl, 1-phenyl) or pyrazine position (e.g., 3-cyano, 3-amino).
- Assays :
- Kinase Inhibition : Test against JAK2 or EGFR kinases (IC₅₀ determination via fluorescence polarization).
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells.
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with activity .
Q. Q4. What strategies resolve contradictions in solubility data reported for this sulfonamide derivative in polar vs. nonpolar solvents?
Methodology :
- Solubility Profiling :
- HPLC-UV : Measure solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C.
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
- Root Cause Analysis :
Q. Q5. How can computational methods guide the optimization of metabolic stability for this compound?
Methodology :
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., pyrrolidine dione).
- Docking Studies : Model interactions with CYP3A4 (PDB: 1TQN) to prioritize substitutions that reduce binding.
- Experimental Validation :
Q. Q6. What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?
Methodology :
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).
- Analytical Workflow :
Q. Q7. How can researchers address discrepancies in reported cytotoxicity data across different cell lines?
Methodology :
- Standardized Protocols :
- MTT Assay : Use identical seeding density (5,000 cells/well) and incubation time (72 hours).
- Control Normalization : Include cisplatin as a positive control and DMSO vehicle controls.
- Mechanistic Follow-Up :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
